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molecular formula C11H10F2O5 B2380311 5-Difluoromethoxy-isophthalic acid dimethyl ester CAS No. 869529-89-5

5-Difluoromethoxy-isophthalic acid dimethyl ester

Cat. No. B2380311
M. Wt: 260.193
InChI Key: DXIYNCIZKBWXMF-UHFFFAOYSA-N
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Patent
US07585885B2

Procedure details

React 5-hydroxy-isophthalic acid dimethyl ester (5.88 g, 28 mmol), methyl 2-chloro-2,2-difluoroacetate (5.9 mL, 56 mmol), cesium carbonate (18.2 g, 56 mmol) in methyl ethyl ketone at reflux for 2 days. Cool to room temperature, filter though a filtering agent, wash with ethyl acetate, concentrate and purify (silica gel chromatography, eluting with 10:90 to 30:70 ethyl acetate:hexanes) to give the title compound (2.7 g, 37%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[C:12]([OH:14])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1.Cl[C:17]([F:23])([F:22])C(OC)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>C(C(C)=O)C>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:12]([O:14][CH:17]([F:23])[F:22])[CH:13]=[C:4]([C:3]([O:2][CH3:1])=[O:15])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)O)=O
Name
Quantity
5.9 mL
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Name
cesium carbonate
Quantity
18.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
filter though a filtering agent
WASH
Type
WASH
Details
wash with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 10:90 to 30:70 ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)OC(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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